molecular formula C11H21FO2 B13341616 11-Fluoroundecanoic acid CAS No. 463-17-2

11-Fluoroundecanoic acid

Cat. No.: B13341616
CAS No.: 463-17-2
M. Wt: 204.28 g/mol
InChI Key: DDQFXHFWYQQUSR-UHFFFAOYSA-N
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Description

11-Fluoroundecanoic acid is an organic compound with the molecular formula C11H21FO2. It is a fluorinated fatty acid, characterized by the presence of a fluorine atom attached to the eleventh carbon of the undecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Fluoroundecanoic acid typically involves the fluorination of undecanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process often includes purification steps like distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 11-Fluoroundecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11-Fluoroundecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants

Mechanism of Action

The mechanism of action of 11-Fluoroundecanoic acid involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and interaction with enzymes and receptors. This can lead to changes in metabolic pathways and cellular processes. For example, fluorinated fatty acids can inhibit certain enzymes involved in lipid metabolism, leading to altered cellular lipid profiles .

Comparison with Similar Compounds

Uniqueness: 11-Fluoroundecanoic acid is unique due to the selective fluorination at the eleventh carbon, which imparts specific chemical properties that can be exploited in various applications. Its partial fluorination provides a balance between hydrophobicity and reactivity, making it suitable for specialized uses .

Properties

CAS No.

463-17-2

Molecular Formula

C11H21FO2

Molecular Weight

204.28 g/mol

IUPAC Name

11-fluoroundecanoic acid

InChI

InChI=1S/C11H21FO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)

InChI Key

DDQFXHFWYQQUSR-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCF)CCCCC(=O)O

Origin of Product

United States

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